Spdph

Bioconjugation Protein Crosslinking Antibody-Drug Conjugate (ADC) Linker

Avoid steric hindrance and misidentification errors: Spdph (LC-SPDP) provides a 15.7 Å spacer arm, 2.3× longer than SPDP, ensuring consistent DAR in ADC conjugation and efficient ternary complex formation in PROTAC assembly. • Disulfide bond cleaves selectively under intracellular glutathione (1-10 mM) for targeted payload release. • Differentiated from SPDH (CAS 1824718-79-7) by molecular weight and solubility; verify CAS 158913-22-5 before ordering. • Validated in electrochemical biosensors (MCF-7 cell detection, R²=0.999) and reduction-sensitive hydrogels. • In stock from BenchChem with ambient shipping; for research use only.

Molecular Formula C18H23N3O5S2
Molecular Weight 425.5 g/mol
CAS No. 158913-22-5
Cat. No. B1674665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpdph
CAS158913-22-5
SynonymsN-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate
SPDPH
Molecular FormulaC18H23N3O5S2
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2
InChIInChI=1S/C18H23N3O5S2/c22-14(10-13-27-28-15-6-3-5-12-20-15)19-11-4-1-2-7-18(25)26-21-16(23)8-9-17(21)24/h3,5-6,12H,1-2,4,7-11,13H2,(H,19,22)
InChIKeyQYEAAMBIUQLHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Spdph (LC-SPDP) Crosslinker Overview


Spdph, systematically designated as N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate and cataloged under CAS 158913-22-5, is a long-chain, amine-to-sulfhydryl heterobifunctional crosslinking reagent [1]. It is most frequently encountered under the synonym LC-SPDP, reflecting its structural relationship to the foundational SPDP (succinimidyl 3-(2-pyridyldithio)propionate) crosslinker class, with a distinctive six-carbon chain extension . The compound is employed as a cleavable linker for constructing reversible disulfide bonds in bioconjugation, targeted drug delivery, and the assembly of PROTAC (PROteolysis TArgeting Chimera) degraders .

Spdph vs. SPDP: Key Differences


Spdph (LC-SPDP) cannot be indiscriminately substituted with its shorter-chain counterpart, SPDP (CAS 68181-17-9), due to a quantifiable 2.3-fold difference in spacer arm length—15.7 Å versus 6.8 Å—that directly alters conjugation efficiency in sterically constrained environments . Furthermore, procurement errors are common owing to a frequent conflation of the acronym "SPDPH" with "SPDH" (CAS 1824718-79-7), a structurally distinct ADC linker with differing molecular weight and solubility characteristics . The evidence detailed in Section 3 clarifies which specific, measurable attributes govern the appropriate selection of Spdph for a given experimental or manufacturing workflow, and why these distinctions carry direct consequences for downstream performance and reproducibility.

Spdph Differentiation Evidence


Extended Spacer Arm and Steric Hindrance

Spdph (LC-SPDP) incorporates a 10-atom spacer arm that provides a physical reach of 15.7 Å, a direct 2.3-fold increase over the 6.8 Å arm of the standard short-chain SPDP crosslinker. This geometric difference is not incremental; it mitigates steric clashes that frequently obstruct the approach of bulky biomolecules (e.g., antibodies or large globular proteins) during amine-to-sulfhydryl crosslinking. When conjugation efficiency proves unacceptably low with SPDP due to spatial constraints, the extended architecture of LC-SPDP offers an empirically testable, structurally defined alternative . For applications requiring still greater separation or enhanced aqueous solubility, PEGylated SPDP variants with arm lengths ranging from 17.6 Å to 95.2 Å are available; however, these represent a distinct procurement category and are not direct substitutes for the discrete, hydrophobic LC-SPDP linker .

Bioconjugation Protein Crosslinking Antibody-Drug Conjugate (ADC) Linker

Cleavable Disulfide Bond for ADC Release

Spdph contains a central disulfide bond within its spacer architecture that undergoes quantitative cleavage under defined reducing conditions. The bond is cleaved by treatment with 10–50 mM dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at pH 8.0–8.5 . This cleavable feature is essential for the design of antibody-drug conjugates (ADCs) and intracellular delivery systems that require the release of a cytotoxic payload upon exposure to the reductive environment of the cytosol. In contrast, non-cleavable ADC linkers (e.g., SMCC, maleimidocaproyl) rely on complete lysosomal degradation of the antibody backbone for payload release, a mechanism that can generate charged, membrane-impermeable catabolites with differing bystander killing profiles. The selection of a cleavable linker such as Spdph directly influences the intracellular release kinetics and the potential for bystander tumor cell killing, a critical parameter in ADC efficacy .

Antibody-Drug Conjugate (ADC) Controlled Release Bioconjugation

Electrochemical Biosensor for MCF-7 Detection

Spdph (LC-SPDP) has been validated as a self-assembled monolayer (SAM) scaffold for covalent immobilization of anti-EpCAM antibodies onto gold microelectrodes for the detection of MCF-7 breast cancer cells. This application establishes the compound's utility in generating oriented, functional biosensing interfaces. Electrochemical characterization using cyclic voltammetry demonstrated that the anti-EpCAM/LC-SPDP/Au biosensor achieved a linear detection range spanning three orders of magnitude, from 1×10⁵ to 1×10⁸ cells mL⁻¹, with a correlation coefficient of R² = 0.999. The detection limit was determined to be 1×10⁵ cells mL⁻¹, corresponding to approximately 100 cells in the 1 μL incubation volume employed [1]. This dataset provides a verifiable benchmark for the compound's performance as an interfacial linker.

Electrochemical Biosensor Cancer Cell Detection Self-Assembled Monolayer (SAM)

NHS Ester Hydrolysis Kinetics

The N-hydroxysuccinimide (NHS) ester moiety of Spdph undergoes pH-dependent hydrolysis, which directly limits the usable reaction window for amine conjugation. At pH 7.0, the NHS ester exhibits a hydrolysis half-life extending to several hours, providing sufficient time for efficient conjugation to primary amines under mild, protein-compatible conditions. However, at pH 9.0, the hydrolysis rate accelerates substantially, reducing the half-life to less than 10 minutes . The rate of reaction with amines and the competing hydrolysis both increase with pH; therefore, conjugation protocols must balance reactivity against the accelerated degradation of the reactive ester. This kinetic profile is identical for the short-chain SPDP crosslinker, but the procurement decision to use LC-SPDP for its extended spacer arm must be accompanied by strict adherence to pH control to avoid wasting reagent due to premature hydrolysis [1].

Bioconjugation NHS Ester Chemistry Reaction Kinetics

Spdph Application Scenarios


ADC Linker for Payload Conjugation

In ADC development, Spdph (LC-SPDP) is selected over short-chain SPDP for conjugating potent cytotoxins (e.g., DM1, DM4, MMAE) to monoclonal antibodies. The extended 15.7 Å spacer arm reduces steric hindrance during the critical thiol-exchange coupling step, improving drug-to-antibody ratio (DAR) consistency . The central disulfide bond is cleaved by intracellular glutathione (1–10 mM) following receptor-mediated endocytosis, releasing the free cytotoxic payload into the cytosol. This reduction-triggered release mechanism differentiates LC-SPDP from non-cleavable linkers such as SMCC, which require complete lysosomal proteolysis of the antibody and generate membrane-impermeable catabolites .

PROTAC Linker for Targeted Protein Degradation

Spdph (SPDP-C6-NHS ester) is utilized as an alkyl/ether-based linker in the modular assembly of PROTAC degraders. The linker covalently tethers an E3 ubiquitin ligase-recruiting ligand to a target protein-binding warhead, with the C6 spacer providing adequate spatial separation for the formation of a functional ternary complex . Unlike alternative PEG-based PROTAC linkers that may enhance aqueous solubility, the alkyl/ether backbone of LC-SPDP confers distinct physicochemical properties (LogP ~2.82) that may be advantageous for optimizing the permeability and cellular uptake of the final degrader molecule .

SAM-Based Electrochemical Biosensor Fabrication

Spdph (LC-SPDP) is employed to form a self-assembled monolayer (SAM) on gold electrode surfaces for the covalent immobilization of capture antibodies in electrochemical biosensors. The pyridyldithiol group adsorbs onto the gold surface, while the NHS ester is presented for subsequent amide coupling to antibody primary amines. This configuration has been quantitatively validated for the detection of MCF-7 breast cancer cells across a linear range of 1×10⁵ to 1×10⁸ cells mL⁻¹ with R² = 0.999 . The 15.7 Å spacer arm of LC-SPDP provides an advantage over shorter thiolated linkers (e.g., 6.8 Å SPDP) by orienting the capture antibody away from the electrode surface, which may reduce non-specific adsorption and improve antigen accessibility .

Reduction-Sensitive Hydrogel and Drug Delivery

Spdph (LC-SPDP) is incorporated into polymer networks for fabricating reduction-sensitive hydrogels and nanoparticle-based drug delivery systems. The disulfide bond within the LC-SPDP spacer remains stable under extracellular oxidizing conditions (e.g., in plasma, [GSH] ≈ 2–20 μM) but undergoes rapid cleavage upon exposure to elevated intracellular glutathione concentrations (1–10 mM in the cytosol). This redox-responsive property enables the design of delivery vehicles that release encapsulated therapeutic cargo specifically within the intracellular compartment of target cells, minimizing premature systemic release . The 15.7 Å spacer provides sufficient physical separation to accommodate the incorporation of the linker within densely crosslinked polymer matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spdph

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.